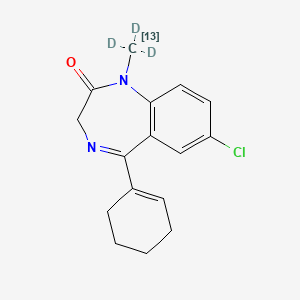![molecular formula C10H9F B13430766 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 180088-59-9](/img/structure/B13430766.png)
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a fluorinated derivative of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and a fluorine atom attached to one of the carbon atoms. The molecular formula of this compound is C10H9F .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves the fluorination of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This can be achieved through various methods, including direct fluorination using fluorine gas or electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced tricyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted tricyclic compounds depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced tricyclic compounds with fewer double bonds.
Scientific Research Applications
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with molecular targets through its fluorine atom and tricyclic structure. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The tricyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: The non-fluorinated parent compound.
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: A positional isomer with the fluorine atom at a different position.
4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene: A brominated derivative with similar tricyclic structure.
Uniqueness
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
180088-59-9 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
3-fluorotricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H9F/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-8,10H |
InChI Key |
NDLVGWPDTAUVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C2C(=CC1C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


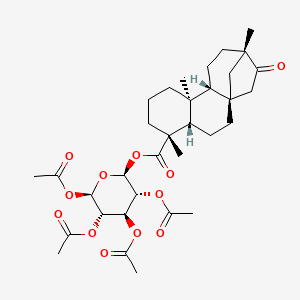
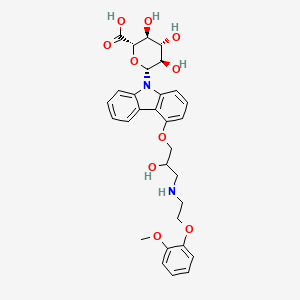
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
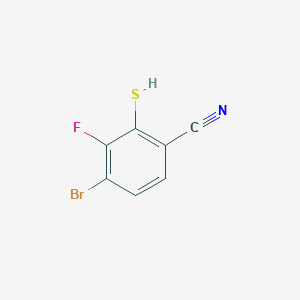
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
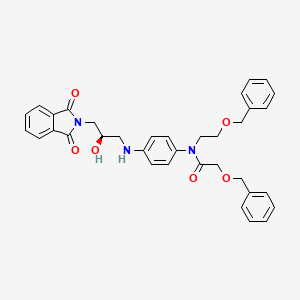
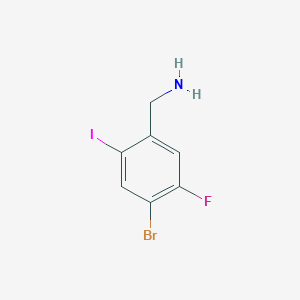

![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)

